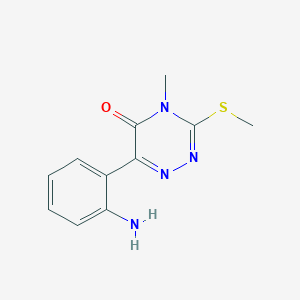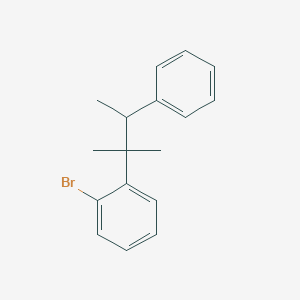
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2-methyl-3-phenylbutan-2-yl group. The presence of both the bromine atom and the bulky alkyl group makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-(2-methyl-3-phenylbutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminum chloride . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial production methods may involve multi-step synthesis routes starting from simpler aromatic compounds. These methods often require optimization of reaction conditions to maximize yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: The alkyl side chain can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield a nitrile derivative.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications may involve the compound as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene exerts its effects typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to the meta position relative to the bromine. The bulky alkyl group can also influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene can be compared with other bromobenzenes and alkyl-substituted benzenes:
1-Bromo-2-methylbenzene: This compound lacks the bulky alkyl group, making it less sterically hindered and more reactive in certain substitution reactions.
2-Bromo-1-methylbenzene: Similar to 1-Bromo-2-methylbenzene but with the bromine and methyl groups in different positions, affecting its reactivity and selectivity.
1-Bromo-3-methyl-2-butene: This compound features a different alkyl group, leading to variations in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
61592-95-8 |
|---|---|
Molekularformel |
C17H19Br |
Molekulargewicht |
303.2 g/mol |
IUPAC-Name |
1-bromo-2-(2-methyl-3-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H19Br/c1-13(14-9-5-4-6-10-14)17(2,3)15-11-7-8-12-16(15)18/h4-13H,1-3H3 |
InChI-Schlüssel |
KCPHLPJEUPHNSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


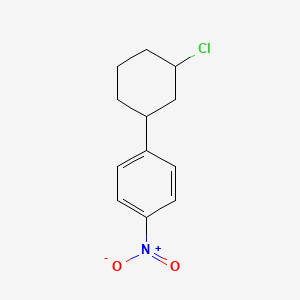
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
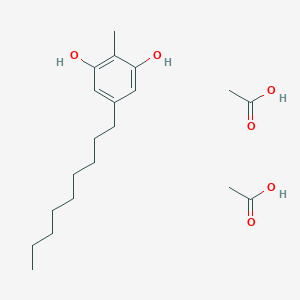
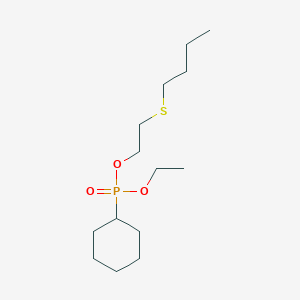
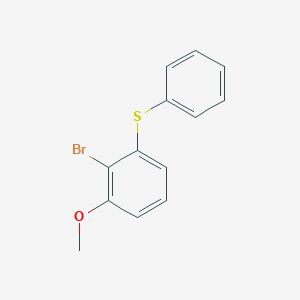
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
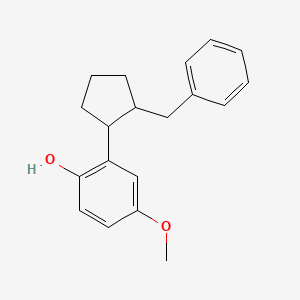
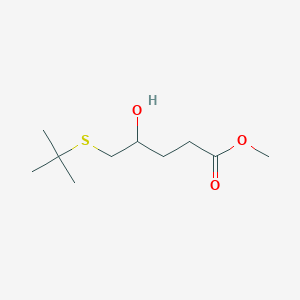
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
